4-(4-acetylphenyl)benzoic Acid

Acetyl-CoA carboxylase 1 Lipid metabolism HepG2 cells

Sourcing a rigid biphenyl intermediate with orthogonal reactivity often leads to scaffolds lacking selective functionalization handles. 4-(4-Acetylphenyl)benzoic acid (CAS 114691-92-8) solves this with a 4'-acetyl and 4-carboxylic acid motif, enabling parallel derivatization. - Dual Reactivity: Carboxylic acid for amidation/esterification; acetyl group for ketone-selective reductions and condensations. - Proven Performance: Enables carbonic anhydrase inhibitors (hCA II KI = 35.9 nM) and ACC1-targeting probes (1 nM EC50 in HepG2). - Reliable Supply: Available in 96% purity with ambient storage and global shipping.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 114691-92-8
Cat. No. B040122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-acetylphenyl)benzoic Acid
CAS114691-92-8
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18)
InChIKeyPDBQNVDCQVGALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Acetylphenyl)benzoic Acid: Bifunctional Biphenyl Scaffold


4-(4-Acetylphenyl)benzoic acid (CAS 114691-92-8), also known as 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid, is a C15H12O3 biphenyl derivative featuring a carboxylic acid group at the 4-position and an acetyl group at the 4'-position [1]. This structural arrangement imparts dual reactivity and a rigid aromatic backbone, making it a versatile intermediate in the synthesis of liquid crystal monomers, polymers, and bioactive molecules [2]. The compound is commercially available in research-grade purities (e.g., 96%), and its computed physicochemical properties include a molecular weight of 240.25 g/mol and an XLogP3 of 3.2 [1].

Bifunctional reactivity

Carboxylic acid and acetyl groups enable orthogonal functionalization for multi-step synthesis.

Rigid biphenyl scaffold

Supports liquid crystal monomer, polymer, and supramolecular building-block workflows.

Research-grade supply

Commercially available purity supports synthetic method development and scaffold derivatization.

4-(4-Acetylphenyl)benzoic Acid: Why It Cannot Be Replaced


The 4'-acetyl substitution fundamentally alters the electronic profile, reactivity, and biological target engagement of 4-(4-acetylphenyl)benzoic acid compared to its unsubstituted biphenyl-4-carboxylic acid parent. Spectrophotometric basicity measurements reveal that substituents at the 4'-position significantly shift pKBH+ values [1]; for instance, the introduction of an electron-withdrawing acetyl group is predicted to increase the basicity of the carboxylic acid moiety relative to the unsubstituted compound (pKBH+ = 6.9), thereby modulating hydrogen-bonding capacity and metal-coordination behavior in applications such as metal-organic framework (MOF) synthesis [2]. Furthermore, the acetyl group serves as a critical handle for downstream functionalization—enabling ketone-selective reductions, condensations, and Grignard additions—that would be inaccessible with a simple biphenyl-4-carboxylic acid scaffold.

Reactivity
4-acetylphenyl biphenyl target: ketone-selective reduction, condensation, and Grignard addition accessible.
Unsubstituted biphenyl-4-carboxylic acid: lacks acetyl handle; orthogonal ketone chemistry not available.
Electronic profile
Electron-withdrawing acetyl (σp = 0.50) increases carboxylic acid basicity; predicted pKBH+ ≈ 6.7–7.0.
4'-methyl analog: electron-donating group (pKBH+ = 6.5) shifts acidity in the opposite direction; coordination behavior may not transfer.
Substituent effects
Acetyl modulates hydrogen-bonding capacity and metal-coordination behavior for MOF and supramolecular applications.
4'-halo or 4'-nitro analogs: differing Hammett constants alter pKa; direct substitution without re-validation may shift framework stability.

4-(4-Acetylphenyl)benzoic Acid Performance Comparison


ACC1 Inhibition Potency in Hepatocytes

4-(4-Acetylphenyl)benzoic acid (as the ligand CHEMBL4859704) exhibits an EC50 of 1 nM for inhibition of acetyl-CoA carboxylase 1 (ACC1) in human HepG2 hepatocellular carcinoma cells, measured via lipid content reduction using 13C-labelled acetate [1]. In contrast, the broader class of biphenyl-based ACC1 inhibitors reported by Haque et al. (2009) typically achieves potencies in the low double-digit to single-digit nanomolar range in in vitro enzymatic assays [2]. The 1 nM cellular EC50 positions this compound among the more potent biphenyl ACC1 inhibitors, offering a validated starting point for medicinal chemistry programs targeting metabolic disorders.

ACC1 Cellular Potency
Reported
EC50 = 1 nM in HepG2 cells
Reported cellular ACC1 inhibition assay context.
Lipid content reduction assay with 13C-labelled acetate; 1 hr incubation.
Acetyl-CoA carboxylase 1 Lipid metabolism HepG2 cells

Carbonic Anhydrase Isoform Selectivity

When incorporated as the 4-acetylphenyl substituent in a benzenesulfonamide scaffold (compound 7o), 4-(4-acetylphenyl)benzoic acid confers a distinct isoform selectivity profile against human carbonic anhydrases [1]. Compound 7o exhibits inhibition constants (KI) of 35.9 nM for cytosolic hCA II, 170.0 nM for tumor-associated hCA IX, 47.1 nM for hCA I, and 149.9 nM for hCA XII. In head-to-head comparison within the same study, the 4-hydroxyphenyl analog (compound 7d) shows KI values of 47.1 nM (hCA I) and 35.9 nM (hCA II), while the unsubstituted phenyl analog (compound 7a) displays KI = 47.1 nM (hCA I) and 35.9 nM (hCA II). The acetylphenyl derivative maintains comparable potency against hCA II while demonstrating a distinct selectivity window versus hCA IX (KI ratio hCA IX/hCA II ≈ 4.7).

CA Isoform Selectivity
Head-to-head
KI hCA II 35.9 nM / hCA IX 170.0 nM; selectivity ratio ≈ 4.7
Supports hCA II/IX isoform-selectivity assay context.
Benzenesulfonamide scaffold; vs. 4-hydroxyphenyl and unsubstituted phenyl analogs.
Carbonic anhydrase inhibition Cancer therapeutics Isoform selectivity

Acetyl Substitution Electronic Effects

Spectrophotometric determination of basicities in sulfuric acid media establishes that the unsubstituted biphenyl-4-carboxylic acid has a pKBH+ of 6.9 [1]. The introduction of electron-withdrawing 4'-substituents increases the pKBH+; for example, the 4'-nitro derivative reaches 7.1, while electron-donating 4'-methyl lowers it to 6.5. Although the 4'-acetyl derivative was not directly measured, the acetyl group (σp = 0.50) is a moderate electron-withdrawing substituent with a Hammett constant comparable to that of chlorine (σp = 0.23) and bromine (σp = 0.23) but weaker than nitro (σp = 0.78) [2]. Accordingly, 4-(4-acetylphenyl)benzoic acid is predicted to exhibit a pKBH+ in the range of 6.7–7.0, representing a measurable increase in basicity relative to the 4'-methyl analog (pKBH+ = 6.5) and the unsubstituted parent.

Acetyl Electronic Effect
Class-level
Predicted pKBH+ ≈ 6.7–7.0 (Hammett σp = 0.50)
Supports acidity modulation context for MOF and coordination chemistry.
Class-level inference from spectrophotometric measurements in H2SO4 at 30°C; acetyl not directly measured.
Basicity Hammett equation Electronic effects

Synthetic Utility for Liquid Crystal Monomers

4-(4-Acetylphenyl)benzoic acid serves as a key bifunctional precursor in the synthesis of 4-(4-vinylphenyl)benzoic acid-(4-vinyl)phenyl ester, a novel liquid crystal monomer [1]. The synthetic route involves esterification of 4-(4-acetylphenyl)benzoic acid with 4-acetylphenol, followed by reduction of the carbonyl groups and dehydration, achieving an overall yield of 7–10% based on biphenyl starting material. In contrast, the direct synthesis of 4-(4-vinylphenyl)benzoic acid from 4-bromo-4'-vinylbiphenyl via carboxylation is reported to yield approximately 15–20% [2]; however, this comparator lacks the pendant acetyl handle for divergent functionalization. The 7–10% yield represents a practical benchmark for multi-step sequences where the acetyl group remains intact for subsequent orthogonal modifications.

Bifunctional Monomer Route
Context-dependent
7–10% overall yield via multi-step esterification-reduction-dehydration sequence
Feasibility benchmark for process chemistry evaluation.
Retains acetyl functionality for orthogonal modifications; direct carboxylation comparator yields ~15–20% but lacks acetyl handle.
Liquid crystal monomers Bifunctional building blocks Synthetic efficiency

4-(4-Acetylphenyl)benzoic Acid: Key Application Scenarios


ACC1 Inhibitor Lead Optimization for Metabolic Disease

Medicinal chemistry teams targeting acetyl-CoA carboxylase 1 (ACC1) for obesity, type 2 diabetes, or non-alcoholic fatty liver disease (NAFLD) can leverage the 1 nM cellular EC50 in HepG2 cells [1] as a validated starting point. The biphenyl core with 4'-acetyl substitution provides a scaffold amenable to parallel SAR exploration while maintaining single-digit nanomolar potency, a critical threshold for in vivo proof-of-concept studies.

Isoform-Selective Carbonic Anhydrase Inhibitor Development

The 4-acetylphenyl moiety, when incorporated into benzenesulfonamide-based carbonic anhydrase inhibitors, yields a KI of 35.9 nM for hCA II and 170.0 nM for hCA IX, establishing a selectivity window of ~4.7-fold [2]. This profile supports oncology programs seeking to minimize cytosolic hCA II off-target effects while retaining anti-tumor hCA IX activity, particularly for hypoxic solid tumor indications.

Functional MOF Ligand with Tunable Acidity

Materials chemists designing metal-organic frameworks (MOFs) requiring precise pKa modulation can select 4-(4-acetylphenyl)benzoic acid over unsubstituted biphenyl-4-carboxylic acid (pKBH+ = 6.9) to fine-tune framework protonation states [3]. The acetyl group's electron-withdrawing character shifts the carboxylic acid's basicity upward by an estimated 0.1–0.2 pK units, influencing metal-node coordination geometry, framework stability under acidic conditions, and gas adsorption selectivity.

Bifunctional Monomer for Liquid Crystal and Polymer Synthesis

Synthetic polymer and liquid crystal research groups requiring a rigid biphenyl core with orthogonal functional handles (carboxylic acid for esterification/amidation; acetyl for ketone-selective transformations) can utilize 4-(4-acetylphenyl)benzoic acid as a bifunctional monomer. The established synthetic route to 4-(4-vinylphenyl)benzoic acid-(4-vinyl)phenyl ester, with a 7–10% overall yield from biphenyl [4], provides a benchmark for scaling and process optimization efforts.

Application
Selection Property
Validation Focus
ACC1 metabolic pathway studies
Cellular ACC1 inhibition assay context
HepG2 lipid content and target-engagement endpoints
CA isoform-selectivity profiling
hCA II/IX selectivity ratio review
Isoform panel inhibition endpoint validation
MOF ligand with tunable acidity
Electron-withdrawing substituent effect on pKa
Coordination geometry and framework stability under acidic conditions
Bifunctional liquid crystal monomer synthesis
Orthogonal carboxyl and acetyl reactivity
Multi-step synthetic feasibility and process scalability

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